molecular formula C11H17ClN4O2 B6169408 4-[(4-hydrazinylphenyl)formamido]butanamide hydrochloride CAS No. 2413904-90-0

4-[(4-hydrazinylphenyl)formamido]butanamide hydrochloride

Cat. No. B6169408
CAS RN: 2413904-90-0
M. Wt: 272.7
InChI Key:
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Description

The compound “4-[(4-hydrazinylphenyl)formamido]butanamide hydrochloride” is a derivative of butanamide . Butanamide is a simple amide . The “4-hydrazinylphenyl” part suggests the presence of a phenyl group (a ring of 6 carbon atoms, typical of benzene) with a hydrazine (NH2-NH2) substituent .


Molecular Structure Analysis

The molecular structure of this compound would be based on the structures of butanamide and hydrazine. Butanamide has a four-carbon backbone with an amide group (CONH2) at one end . The hydrazinylphenyl group would add a benzene ring with a hydrazine substituent .


Chemical Reactions Analysis

Amides, like butanamide, generally resist hydrolysis in plain water, but in the presence of added acid or base, hydrolysis proceeds at a moderate rate . The hydrazine group could potentially undergo reactions such as oxidation or the formation of hydrazones with carbonyl compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the characteristics of its components. For example, butanamide is a solid at room temperature, and hydrazine is a highly reactive base and reducing agent .

Mechanism of Action

Without specific information on the compound or its intended use, it’s difficult to predict its mechanism of action .

Safety and Hazards

Hydrazine is known to be highly toxic and potentially explosive, so a compound containing a hydrazine group could have similar hazards .

Future Directions

The potential applications and future directions for this compound would depend on its properties and stability. It could potentially be of interest in fields such as medicinal chemistry, materials science, or chemical synthesis .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-[(4-hydrazinylphenyl)formamido]butanamide hydrochloride involves the reaction of 4-nitrobenzaldehyde with hydrazine hydrate to form 4-nitrobenzaldehyde hydrazone, which is then reduced to 4-aminobenzaldehyde. The 4-aminobenzaldehyde is then reacted with butyric anhydride to form 4-(butanoylamino)benzaldehyde, which is then reacted with formic acid hydrazide to form 4-[(4-hydrazinylphenyl)formamido]butanal. Finally, the product is treated with hydrochloric acid to form the hydrochloride salt of the compound.", "Starting Materials": [ "4-nitrobenzaldehyde", "hydrazine hydrate", "butyric anhydride", "formic acid hydrazide", "hydrochloric acid" ], "Reaction": [ "4-nitrobenzaldehyde + hydrazine hydrate → 4-nitrobenzaldehyde hydrazone", "4-nitrobenzaldehyde hydrazone + NaBH4 → 4-aminobenzaldehyde", "4-aminobenzaldehyde + butyric anhydride → 4-(butanoylamino)benzaldehyde", "4-(butanoylamino)benzaldehyde + formic acid hydrazide → 4-[(4-hydrazinylphenyl)formamido]butanal", "4-[(4-hydrazinylphenyl)formamido]butanal + HCl → 4-[(4-hydrazinylphenyl)formamido]butanamide hydrochloride" ] }

CAS RN

2413904-90-0

Molecular Formula

C11H17ClN4O2

Molecular Weight

272.7

Purity

93

Origin of Product

United States

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